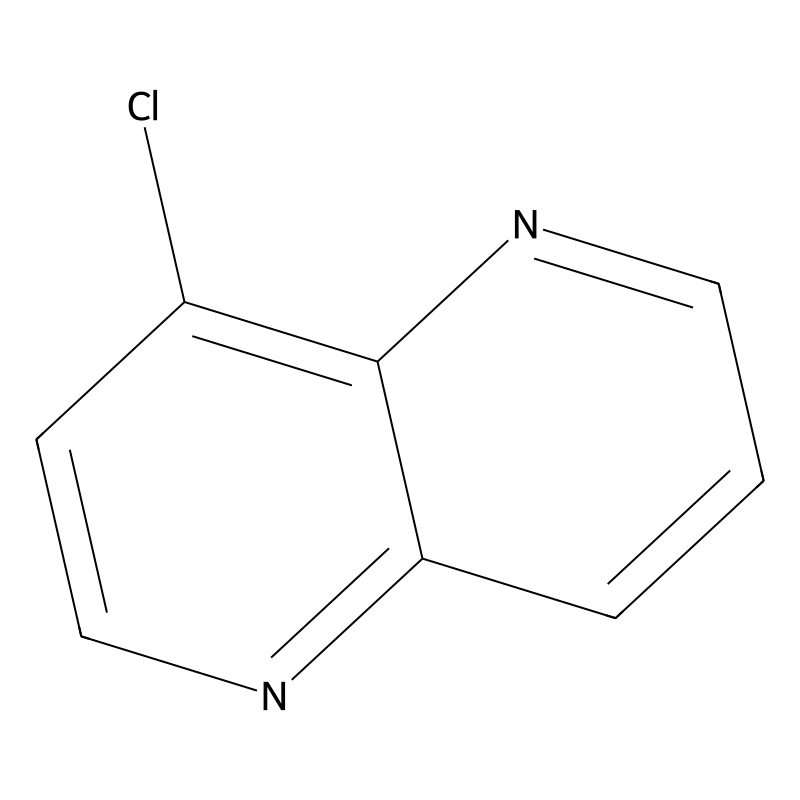

4-Chloro-1,5-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

-Chloro-1,5-naphthyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with nitrogen atoms in addition to carbon atoms. Researchers have explored various methods for its synthesis, including:

- Condensation reactions of different starting materials, such as aldehydes, ketones, and amines [].

- Cyclization reactions involving precursors like 2-aminopyridines and chloroacetonitriles.

These studies often involve detailed characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound [].

Biological Activity Exploration

Researchers have investigated the potential biological activities of 4-chloro-1,5-naphthyridine. Studies suggest that it may exhibit:

- Antibacterial properties against certain bacterial strains.

- Antifungal activity against some fungal species.

4-Chloro-1,5-naphthyridine is a heterocyclic compound characterized by a fused naphthyridine structure with a chlorine atom at the 4-position. Its molecular formula is C8H5ClN2, and it has a molecular weight of approximately 166.59 g/mol. This compound is notable for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chlorine atom enhances its reactivity and solubility, making it an attractive target for further chemical modifications.

Currently, there is no extensive research available on the specific mechanism of action of 4-Chloro-1,5-naphthyridine in biological systems. However, its potential as a precursor for therapeutic agents suggests that future studies might explore its interaction with specific targets or biological processes [].

- Electrophilic Substitution: The chlorine atom can undergo substitution reactions, allowing for the introduction of various functional groups.

- Nucleophilic Reactions: It can react with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

- Cross-Coupling Reactions: Utilizing methods like Suzuki or Heck coupling can yield more complex structures from this compound

The biological activity of 4-chloro-1,5-naphthyridine and its derivatives has garnered attention in medicinal chemistry. Research indicates that these compounds exhibit:

- Antimicrobial Properties: They have shown efficacy against various bacterial strains.

- Antitumor Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation

4-Chloro-1,5-naphthyridine finds applications across several fields:

- Pharmaceutical Development: It serves as a key intermediate in synthesizing various bioactive compounds.

- Agricultural Chemicals: The compound is utilized in formulating pesticides and herbicides due to its biological activity.

- Material Science: It is explored for use in developing new materials with specific electronic properties .

Several synthetic routes exist for producing 4-chloro-1,5-naphthyridine:

- Chlorination of 1,5-Naphthyridine: Direct chlorination using reagents like phosphorus oxychloride under controlled conditions can yield the desired compound.

- Cyclization Reactions: Starting from appropriate precursors such as 2-amino-pyridines and using cyclization techniques can also produce 4-chloro-1,5-naphthyridine .

- Functional Group Transformations: Existing naphthyridine structures can be modified through various functional group transformations to introduce chlorine at the 4-position .

Interaction studies involving 4-chloro-1,5-naphthyridine focus on its binding affinities and reactivity with biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its potential therapeutic effects.

- Reactivity with Nucleophiles: Studies examining how it reacts with nucleophiles help elucidate its mechanism of action and potential side effects in biological systems

Several compounds share structural similarities with 4-chloro-1,5-naphthyridine. These include:

Compound Name Structure Type Unique Features 1,5-Naphthyridine Parent Compound Lacks substituents; serves as a base structure. 6-Chloro-1,5-naphthyridine Chlorinated Derivative Chlorine at the 6-position; different reactivity. 4-Methyl-1,5-naphthyridine Methylated Derivative Methyl group introduces steric effects. 3-Amino-1,5-naphthyridine Amino Derivative Exhibits different biological activities due to amino group. The uniqueness of 4-chloro-1,5-naphthyridine lies in its specific chlorination pattern that influences both its chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 4-chloro-1,5-naphthyridine relies fundamentally on classical cyclization methodologies that have been refined over decades of synthetic chemistry research [1]. The Skraup reaction represents one of the most established approaches for constructing the naphthyridine ring system from substituted 3-aminopyridine compounds [2]. This methodology utilizes glycerol as the carbonyl source in the presence of various catalysts including iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate [1] [3].

The classical Skraup synthesis demonstrates optimal performance when iodine serves as the catalyst in a dioxane/water mixture at a 1:1 ratio [1] [2]. This catalyst system offers the significant advantage of being inexpensive, easily handled, and efficiently recoverable for reuse up to five times without substantial loss of catalytic activity [1]. However, researchers have identified an improved oxidant system using meta-nitrobenzenesulfonic acid sodium salt, which provides yields ranging from 45 to 50 percent with enhanced reproducibility compared to traditional iodine-catalyzed conditions [1] [2].

The Friedländer reaction constitutes another cornerstone methodology for naphthyridine synthesis, involving the condensation of 3-aminopyridine derivatives with various carbonyl compounds [4]. This approach has proven particularly valuable for accessing benzo-fused naphthyridine systems through reactions with ketones such as 2-methylcyclohexanone in tert-butanol using potassium tert-butoxide as base [4]. The subsequent dehydrogenation step, typically performed with palladium on carbon in diphenyl oxide under reflux conditions, completes the aromatization to yield the desired naphthyridine products [4].

The Gould-Jacobs reaction, initially reported by Brown and Dewar in 1978, provides an alternative cyclization strategy through the condensation of 3-aminopyridine with diethyl methylenemalonate [1]. This methodology proceeds through thermal cyclization at 150 degrees Celsius to afford 1,5-naphthyridine derivatives [1]. Recent modifications have employed chlorobenzene as the solvent of choice for the cyclization step, demonstrating the continued evolution of this classical approach [1].

Synthesis Route Comparison Data

Synthetic Method Starting Material Typical Yield (%) Reaction Conditions Advantages Limitations Skraup Reaction 3-aminopyridine + glycerol 45-50 Iodine catalyst, dioxane/water (1:1), reflux Simple reagents, recoverable catalyst Exothermic, potential thermal runaway Friedländer Reaction 3-aminopyridine + carbonyl compounds 60-85 Base catalyst, ethanol or water, 80-150°C Mild conditions, good selectivity Requires specific carbonyl substrates Gould-Jacobs Reaction 3-aminopyridine + diethyl methylenemalonate 70-80 Thermal cyclization, 150°C High regioselectivity High temperature required Modified Skraup with sodium meta-nitrobenzenesulfonate 3-aminopyridine + glycerol 45-50 meta-nitrobenzenesulfonate oxidant, reflux Better reproducibility than iodine Limited substrate scope Modern Transition Metal-Catalyzed Syntheses

Contemporary synthetic approaches to 4-chloro-1,5-naphthyridine have embraced transition metal catalysis to achieve enhanced selectivity and milder reaction conditions [5] [6]. Cobalt-catalyzed cross-coupling reactions have emerged as particularly effective methodologies, with cobalt dichloride at five percent loading catalyzing cross-couplings of various halogenated naphthyridines with alkyl and arylmagnesium halides [5].

The cobalt-catalyzed methodology demonstrates remarkable efficiency in forming carbon-carbon bonds under relatively mild conditions, with reactions proceeding at temperatures ranging from room temperature to negative 40 degrees Celsius over periods of 4 to 12 hours [5]. This approach has proven especially valuable for the preparation of polyfunctional naphthyridines through cross-coupling reactions with organometallic reagents [5].

Palladium-catalyzed methodologies have also found significant application in naphthyridine synthesis, particularly in the context of Suzuki-Miyaura coupling reactions [7]. Recent research has demonstrated the successful synthesis of canthin-4-one derivatives through palladium-catalyzed carbon-carbon coupling followed by intramolecular carbon-nitrogen coupling reactions [7]. These protocols typically employ palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane complex as the catalyst with potassium carbonate as base in dioxane/water solvent systems [7].

The addition of sodium formate as a ligand has proven instrumental in extending the scope of transition metal-catalyzed functionalizations, enabling mild cross-coupling of both chloro and iodo-naphthyridines with arylzinc reagents [5]. This modification has successfully addressed previous limitations in carbon-carbon cross-coupling reactions that yielded less than 30 percent product with arylmagnesium halides [5].

Copper-catalyzed methodologies have also been developed for intramolecular cyclization reactions, with copper iodide and dimethylcyclohexylamine serving as effective catalyst systems for carbon-nitrogen bond formation [7]. These protocols have demonstrated particular utility in the final cyclization steps for complex naphthyridine scaffolds [7].

Solvent Effects and Reaction Kinetics

The selection of appropriate solvent systems profoundly influences both the efficiency and selectivity of naphthyridine synthesis reactions [8] [9]. Recent investigations have revealed that aqueous reaction media can provide superior performance compared to traditional organic solvents in certain cyclization reactions [8] [9].

Water-based Friedländer reactions have demonstrated exceptional yields exceeding 90 percent when catalyzed by choline hydroxide ionic liquid [8] [9]. These aqueous systems operate optimally at 50 degrees Celsius with reaction times of 11 hours, representing a significant improvement over conventional organic solvent-based protocols [9]. The mechanism studies utilizing density functional theory calculations have revealed that hydrogen bonding between the choline hydroxide catalyst and reaction intermediates plays a crucial role in facilitating product formation [8].

The kinetic profiles of naphthyridine synthesis reactions exhibit strong temperature dependence, with activation energies varying significantly based on the chosen synthetic methodology [10] [11]. Reactions conducted under thermodynamically controlled conditions at approximately 10 degrees Celsius show different regioselectivity patterns compared to kinetically controlled processes at negative 35 to negative 45 degrees Celsius [10] [11].

Solvent polarity effects have been systematically investigated through comparative studies using various reaction media [12]. Ethanol has emerged as an environmentally friendly alternative to traditional organic solvents, providing excellent yields in catalyst-free three-component domino reactions [13]. These solvent-free or ethanol-based protocols offer significant advantages in terms of reaction simplicity and environmental compatibility [13].

The reaction kinetics demonstrate marked acceleration under microwave irradiation conditions, with reactions that require several hours under conventional heating completing within minutes under microwave activation [14]. This rate enhancement has been attributed to specific microwave heating effects rather than simple thermal acceleration [14].

Optimization Parameters for Different Synthetic Approaches

Parameter Classical Skraup Modern Friedländer Microwave-Assisted Transition Metal-Catalyzed Temperature (°C) 120-180 50-80 120-140 25 to -40 Reaction Time (h) 6-24 11-24 0.05-0.1 4-12 Catalyst Loading (mol%) 10-20 (Iodine) 1-10 (Choline hydroxide) 5-10 (Dimethylformamide) 5 (Cobalt dichloride) Solvent System Dioxane/Water Water Solvent-free Tetrahydrofuran/Toluene Yield (%) 45-50 85-95 90-95 60-95 Selectivity Moderate High High Excellent Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthesis has revolutionized the preparation of 4-chloro-1,5-naphthyridine derivatives by dramatically reducing reaction times while maintaining or improving product yields [14] [15]. These protocols typically employ microwave irradiation at 400 watts with intermittent heating cycles of 30-second intervals for total reaction times of 3 to 5 minutes [14].

The microwave-assisted methodology has proven particularly effective for cyclocondensation reactions of 3-aryl-2-chloro-1,8-naphthyridines with amino-pyrazole carboxylic acids in the presence of catalytic amounts of dimethylformamide under solvent-free conditions [14]. These reactions achieve yields exceeding 90 percent with high product purity, eliminating the need for extensive purification procedures [14].

Cobalt-catalyzed intermolecular and intramolecular [2+2+2] cycloaddition reactions under microwave activation have demonstrated exceptional efficiency in forming tetrahydro-1,6-naphthyridine intermediates [15]. These protocols exhibit high regioselectivity with preference for products bearing bulkier alkyne substituents adjacent to the ring nitrogen atoms [15].

Flow chemistry approaches have emerged as complementary technologies for continuous synthesis of naphthyridine derivatives [16]. These methodologies offer superior heat and mass transfer characteristics compared to batch processes, enabling better control of highly exothermic reactions such as the classical Skraup synthesis [16]. The continuous flow format also facilitates the handling of hazardous intermediates and provides opportunities for inline purification and product isolation [16].

The integration of microwave heating with flow chemistry has been explored for the synthesis of naphthyridine derivatives, combining the rapid heating advantages of microwave irradiation with the enhanced safety and scalability of continuous flow processes [15]. These hybrid approaches have shown particular promise for reactions requiring precise temperature control and short residence times [15].

Temperature programming in microwave-assisted protocols has been optimized to prevent thermal decomposition while maximizing reaction rates [14]. Typical protocols maintain reaction temperatures between 120 and 140 degrees Celsius with careful monitoring to prevent overheating of sensitive intermediates [14].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies for 4-chloro-1,5-naphthyridine to industrial production presents numerous technical and economic challenges that require systematic addressing [17] [18] [19]. Thermal management represents one of the most significant obstacles, particularly for highly exothermic reactions such as the classical Skraup synthesis [16] [20].

Large-scale implementation of the Skraup reaction encounters substantial heat transfer limitations that can lead to thermal runaway conditions [16]. Industrial solutions have focused on continuous flow reactor designs that provide enhanced heat dissipation and improved temperature control compared to traditional batch processes [20]. These flow systems enable better management of the significant thermal energy released during the cyclization step [20].

Catalyst recovery and reuse constitute critical economic considerations for industrial production [17] [21]. While laboratory-scale reactions can tolerate catalyst losses, industrial processes require highly efficient catalyst recycling systems to maintain economic viability [21]. Water-soluble ionic liquid catalysts such as choline hydroxide offer advantages in this regard, as they can be separated from organic products through simple aqueous extraction procedures [21].

Solvent usage and environmental impact have become increasingly important factors in industrial process design [19] [20]. Traditional synthetic routes requiring toxic organic solvents face regulatory and environmental challenges that limit their industrial applicability [20]. The development of aqueous or solvent-free reaction conditions represents a significant advancement toward more sustainable manufacturing processes [21].

Product purification at industrial scale poses unique challenges compared to laboratory-scale chromatographic separations [19]. Industrial processes require crystallization-based or distillation-based purification methods that can be implemented in large-scale equipment [19]. The development of synthetic routes that minimize the formation of closely related impurities has become a key focus area for process optimization [19].

Scale-up studies have revealed that reaction conditions optimized for small-scale synthesis often require modification for industrial implementation [17] [18]. A notable example involves the 100-gram scale synthesis of 1,6-naphthyridin-4-one derivatives, which achieved 53.3 percent yield over two steps starting from 4-amino-2-chloronicotinonitrile [17]. This study demonstrated the feasibility of kilogram-scale production through acid-catalyzed nucleophilic substitution reactions with 90 percent yields [17].

Industrial Production Challenges and Modern Solutions

Challenge Traditional Methods Issue Modern Solutions Implementation Status Thermal Management Highly exothermic Skraup reaction Controlled microwave heating, flow chemistry Pilot scale demonstrated Catalyst Recovery Catalyst not easily recoverable Water-soluble ionic liquid catalysts Laboratory scale proven Solvent Usage Toxic organic solvents required Aqueous or solvent-free conditions Commercial development Reaction Scalability Poor heat transfer at large scale Continuous flow processes Research stage Product Purification Chromatographic separation needed Crystallization-based separation Pilot scale testing Environmental Impact Hazardous waste generation Green chemistry approaches Industrial adoption beginning Cost Effectiveness Expensive metal catalysts Recoverable/reusable catalysts Cost-benefit analysis ongoing Safety Considerations Flammable and toxic reagents Non-toxic reagent alternatives Regulatory approval pending The development of robust synthetic processes suitable for pharmaceutical and agrochemical applications requires addressing regulatory compliance issues related to residual catalyst levels, solvent traces, and impurity profiles [20]. These considerations often necessitate the development of alternative synthetic routes that avoid problematic reagents or reaction conditions [20].

XLogP3

1.7Wikipedia

4-Chloro-1,5-naphthyridineDates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds